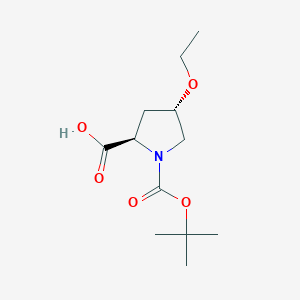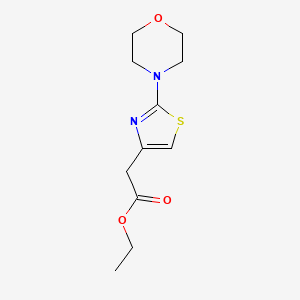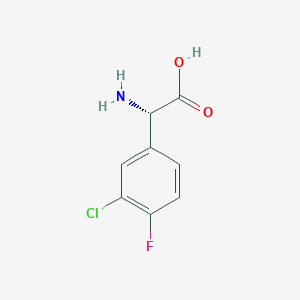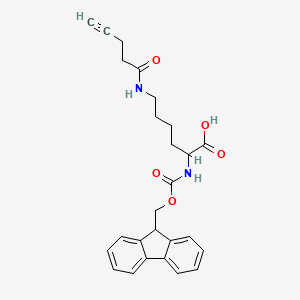
2,2-Dimethylhept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18 It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a heptene backbone with two methyl groups attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-3-ene can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylpentane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydration of 2,2-dimethylheptanol using an acid catalyst, such as sulfuric acid, to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,2-dimethylheptane.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethylheptanol, 2,2-dimethylheptanone, or 2,2-dimethylheptanoic acid.
Reduction: The major product is 2,2-dimethylheptane.
Substitution: Dihalogenated products such as 2,2-dimethyl-3,4-dibromoheptane.
Applications De Recherche Scientifique
2,2-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.
Comparaison Avec Des Composés Similaires
2,2-Dimethylhept-3-ene can be compared with other similar alkenes, such as:
2,2-Dimethylhex-3-ene: Similar structure but with a shorter carbon chain.
3-Ethyl-2,2-dimethylhept-3-ene: Contains an additional ethyl group, leading to different reactivity and properties.
2,2-Dimethyl-3-hexene: Another isomer with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C9H18 |
|---|---|
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
2,2-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
BQOCYCICSYUPRF-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)





